3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)-
Descripción general
Descripción
AZD 3264 is an inhibitor of NF-κB kinase 2 (IKK2).
AZD3264 is a novel Inhibitor of IkB-kinase IKK2.
Aplicaciones Científicas De Investigación
Inhibitor of Selective IkB-Kinase IKK2
AZD3264 is a small molecule inhibitor of selective IkB-kinase IKK2 . This enzyme plays a crucial role in the NF-kB signaling pathway, which is involved in the regulation of immune and inflammatory responses .
Potential Treatment for Asthma
AZD3264 is currently in preclinical development for the potential treatment of asthma . Asthma is a chronic condition characterized by inflammation and narrowing of the airways, leading to difficulty in breathing. By inhibiting IKK2, AZD3264 may help reduce inflammation and improve respiratory function .
Potential Treatment for Chronic Pulmonary Obstructive Disorder (COPD)
Similar to its application in asthma, AZD3264 is also being studied for its potential use in treating COPD . COPD is a group of lung diseases characterized by airflow obstruction that interferes with normal breathing. The anti-inflammatory action of AZD3264 could potentially help manage this condition .
Pharmacokinetic Studies
A method for the quantitative analysis of AZD3264 has been established and optimized using HPLC tandem mass spectrometry in dog plasma . This method has been successfully employed in pharmacokinetic studies in dogs following intravenous administration at various doses .
In Vivo Pharmacokinetic Characteristics
The in vivo pharmacokinetic characteristics of AZD3264 in dogs have been investigated . The study found that AZD3264 showed linear pharmacokinetic characteristics following intravenous administration to dogs at doses ranging from 0.3 to 2.7 mg/kg .
Bioanalytical Method Validation
The method used for the quantitative analysis of AZD3264 in dog plasma has undergone bioanalytical method validation . The selectivity, sensitivity, linearity, dilution linearity, extraction recovery and matrix effect, stability, and carry-over all met the requirements of the guidelines for bioanalytical method validation .
Mecanismo De Acción
Target of Action
The primary target of this compound is IkB-kinase IKK2 . IKK2 is a part of the IKK complex that plays a crucial role in the NF-κB signaling pathway . This pathway is involved in regulating immune responses, inflammation, and cell survival .
Mode of Action
As a selective inhibitor of IkB-kinase IKK2, the compound binds to the IKK2 enzyme, inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IkB proteins, thereby blocking the activation of the NF-κB pathway .
Biochemical Pathways
The compound’s action primarily affects the NF-κB signaling pathway . By inhibiting IKK2, the compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune responses . These genes include cytokines, chemokines, adhesion molecules, inflammatory enzymes, and growth and transcription factors .
Pharmacokinetics
The compound has shown linear pharmacokinetic characteristics following intravenous administration to dogs at doses ranging from 0.3 to 2.7 mg/kg . The intra-batch accuracy was within 95.11–105.06% and the precision was within 6.50–9.98%. The inter-batch accuracy was within 96.83–102.80% with a precision of 7.62–9.50% .
Result of Action
The inhibition of the NF-κB pathway by the compound can lead to a decrease in the production of pro-inflammatory mediators . This could potentially reduce inflammation and immune responses, making the compound a potential treatment for diseases such as asthma and chronic pulmonary obstructive disorder .
Propiedades
IUPAC Name |
2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIXEFNQPDISY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609281-86-8 | |
Record name | AZD-3264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-3264 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) and what are its downstream effects?
A: 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) is a selective inhibitor of IkB-kinase IKK2 [, ]. While the provided research papers focus on the compound's analytical chemistry and synthesis, the broader scientific literature indicates that IKK2 plays a critical role in the NF-κB pathway, which is involved in inflammatory responses. By inhibiting IKK2, AZD3264 is expected to dampen the inflammatory cascade.
Q2: Can you elaborate on the analytical method used for quantifying AZD3264 in biological samples and its validation?
A: A highly sensitive and selective method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was employed to quantify AZD3264 in dog plasma []. The method incorporated a solvent-induced phase transition extraction (SIPTE) technique for sample preparation, enhancing the extraction efficiency of AZD3264 from plasma. This method was rigorously validated according to bioanalytical guidelines, confirming its accuracy (95.11-105.06% intra-batch, 96.83-102.80% inter-batch), precision, selectivity, sensitivity, linearity, and stability for pharmacokinetic studies in dogs [].
Q3: What are the key structural features of AZD3264 that are important for its activity?
A: While the exact Structure-Activity Relationship (SAR) of AZD3264 is not explicitly discussed in the provided research, the synthetic route described in one paper [] highlights the significance of specific functional groups and their positioning. For instance, the differential reactivity of halogen atoms was strategically utilized to achieve the desired regioisomeric purity, suggesting that the halogen substitution pattern on the aromatic ring might be crucial for binding to IKK2. Additionally, the presence of the thiophene ring and the pyrrolidine moiety likely contributes to the molecule's overall conformation and binding affinity. Further investigation into the SAR of AZD3264 could involve synthesizing and evaluating analogs with modifications to these key structural elements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.